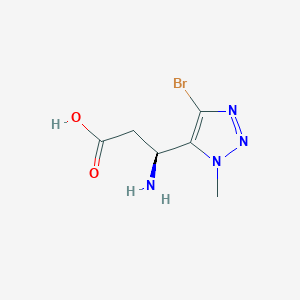

(3S)-3-Amino-3-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid

Description

“(3S)-3-Amino-3-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid” is a chiral amino acid derivative featuring a 1,2,3-triazole core substituted with bromine and methyl groups at the 4- and 1-positions, respectively. The bromine atom enhances electrophilicity and may influence binding interactions, while the methyl group on the triazole ring contributes to steric and electronic modulation.

Properties

Molecular Formula |

C6H9BrN4O2 |

|---|---|

Molecular Weight |

249.07 g/mol |

IUPAC Name |

(3S)-3-amino-3-(5-bromo-3-methyltriazol-4-yl)propanoic acid |

InChI |

InChI=1S/C6H9BrN4O2/c1-11-5(6(7)9-10-11)3(8)2-4(12)13/h3H,2,8H2,1H3,(H,12,13)/t3-/m0/s1 |

InChI Key |

PDDMBWFTQDOCHU-VKHMYHEASA-N |

Isomeric SMILES |

CN1C(=C(N=N1)Br)[C@H](CC(=O)O)N |

Canonical SMILES |

CN1C(=C(N=N1)Br)C(CC(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne. In this case, 4-bromo-1-methyl-1H-1,2,3-triazole is formed by reacting 4-bromo-1-methyl-1H-1,2,3-triazole-5-amine with an appropriate alkyne under copper-catalyzed conditions.

Attachment to the Amino Acid Backbone: The triazole ring is then attached to the amino acid backbone through a nucleophilic substitution reaction. This involves the reaction of the triazole compound with a suitable amino acid derivative, such as (S)-3-chloropropanoic acid, under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.

Reduction: The triazole ring can be reduced to form a dihydrotriazole derivative.

Substitution: The bromine atom on the triazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products Formed

Oxidation: Nitro or nitroso derivatives of the amino group.

Reduction: Dihydrotriazole derivatives.

Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

(3S)-3-Amino-3-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders.

Biochemistry: The compound can serve as a biochemical probe to study enzyme-substrate interactions and protein-ligand binding.

Industrial Chemistry: It can be utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the amino acid backbone can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

Heterocycle Influence: The 1,2,3-triazole in the target compound differs from pyrazole () and pyridine () analogs in electronic properties and hydrogen-bonding capacity. The 1,2,4-triazole isomer () lacks the methyl group at the 1-position, reducing steric hindrance compared to the target compound .

Substituent Effects: Bromine vs. Chlorine: Bromine’s larger atomic radius and higher electronegativity may increase van der Waals interactions and metabolic stability compared to chlorine-substituted analogs (e.g., ) .

Functional Group Variations :

- Carboxylic Acid vs. Amide: The amide group in reduces acidity compared to the carboxylic acid in the target compound, which may alter pharmacokinetic properties like absorption and excretion .

Stereochemistry :

Physicochemical Properties:

Biological Activity

(3S)-3-Amino-3-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications in therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromo-1-methyl-1H-1,2,3-triazole with a suitable amino acid derivative. The process may include steps such as protection of functional groups and subsequent deprotection to yield the final product.

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazoles can inhibit the growth of various bacterial strains. The presence of the amino acid structure may enhance this activity by facilitating interaction with microbial enzymes or receptors.

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| Triazole Derivative A | E. coli | 15 |

| Triazole Derivative B | S. aureus | 18 |

| (3S)-3-Amino-3-(4-bromo... | Pseudomonas aeruginosa | 20 |

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes linked to bacterial cell wall synthesis. For example, it demonstrates moderate inhibition against Mur ligases, which are critical for the survival of Mycobacterium tuberculosis. This inhibition is attributed to the structural similarity of the compound to natural substrates.

Case Study : A study assessed various triazole derivatives for their Mur ligase inhibition activity and found that compounds with longer alkyl chains exhibited increased inhibitory effects. The specific activity of (3S)-3-Amino-3-(4-bromo...) was noted to be around 30% more effective than its analogs lacking the triazole ring .

The mechanism by which (3S)-3-Amino-3-(4-bromo...) exerts its biological effects is primarily through enzyme inhibition and disruption of cellular processes in target organisms. The triazole ring is known to chelate metal ions essential for enzyme function, thereby inhibiting their activity.

Toxicity and Safety Profile

While promising in terms of efficacy, the safety profile of this compound must be assessed through rigorous toxicity studies. Preliminary data suggest low toxicity levels in vitro; however, further studies are required to evaluate its safety in vivo.

Research Findings

Recent findings highlight the compound's potential in treating infections caused by resistant strains of bacteria. Its unique structure allows for modifications that could lead to derivatives with enhanced potency and reduced side effects.

Q & A

Q. What are the key synthetic strategies for preparing (3S)-3-Amino-3-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid?

- Methodological Answer : The synthesis typically involves three stages: (i) Formation of the triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by bromination at the 4-position and methylation at the 1-position. (ii) Introduction of the chiral amino acid moiety through reductive amination using NaBHCN in methanol at controlled temperatures (0°C to room temperature, 24 hours). (iii) Hydrolysis of protective groups (e.g., tert-butyl esters) under acidic conditions (conc. HCl, reflux) to yield the carboxylic acid functionality. Reaction optimization should focus on solvent choice (e.g., DMF for polar intermediates) and stoichiometric ratios to minimize byproducts .

Q. Which analytical techniques are critical for confirming the structure and chirality of this compound?

- Methodological Answer :

- X-ray crystallography : Employ SHELXL for high-resolution refinement of crystal structures to confirm stereochemistry and hydrogen bonding patterns .

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose-based) to resolve enantiomers and validate the (3S) configuration .

- NMR/IR spectroscopy : Analyze H and C NMR for functional group signals (e.g., triazole protons at δ 7.8–8.2 ppm) and IR for carboxylic acid O-H stretches (~2500–3000 cm) .

Q. What functional groups contribute to its potential pharmacological activity?

- Methodological Answer :

- The 4-bromo-1-methyltriazole enhances lipophilicity and target binding via halogen bonding.

- The (3S)-amino group enables hydrogen bonding with biological targets (e.g., enzymes), while the carboxylic acid allows salt-bridge formation.

Comparisons with analogs lacking these groups (e.g., pyrazole derivatives) show reduced activity, underscoring their importance .

Q. How can researchers assess the compound’s stability under physiological conditions?

- Methodological Answer :

- Conduct pH-dependent stability studies (pH 2–8) using LC-MS to monitor degradation products.

- Simulate gastrointestinal fluid (e.g., SGF/SIF) for oral bioavailability predictions.

- Use accelerated stability testing (40°C/75% RH) to identify degradation pathways (e.g., dehalogenation or oxidation) .

Q. What are the recommended storage conditions to preserve enantiomeric purity?

- Methodological Answer :

- Store at -20°C under inert gas (N or Ar) to prevent racemization.

- Lyophilize aqueous solutions and avoid prolonged exposure to light or moisture, which can induce chiral inversion .

Advanced Questions

Q. How to resolve discrepancies in biological activity data across different assays (e.g., enzyme inhibition vs. cellular assays)?

- Methodological Answer :

- Control for assay conditions : Ensure consistent pH, ionic strength, and solvent (e.g., DMSO concentration ≤0.1%).

- Verify enantiomeric purity via chiral HPLC, as impurities in the (3R)-form may antagonize activity .

- Compare with structurally related compounds (e.g., 4-chloro-pyrazole analogs) to isolate substituent-specific effects .

Q. What strategies optimize enantioselective synthesis of the (3S)-configured amino acid moiety?

- Methodological Answer :

- Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Rhodium-BINAP complexes) during reductive amination.

- Screen solvents (e.g., THF vs. MeCN) to enhance diastereomeric excess.

- Monitor reaction progress with chiral GC/MS or HPLC to identify kinetic resolution opportunities .

Q. How to design a structure-activity relationship (SAR) study for this compound?

- Methodological Answer :

- Synthesize derivatives with modified triazole substituents (e.g., Cl, F instead of Br) or stereoisomers (3R vs. 3S).

- Test against a panel of targets (e.g., kinases, GPCRs) using SPR or fluorescence polarization assays.

- Perform molecular docking (e.g., AutoDock Vina) to correlate activity with binding poses .

Q. What computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

- Use molecular dynamics simulations (AMBER or GROMACS) to study binding stability in aqueous environments.

- Apply QM/MM hybrid methods to analyze halogen-bonding interactions between the bromo group and target residues.

- Validate predictions with mutagenesis studies (e.g., Ala-scanning of binding pockets) .

Q. How to address low crystallinity during X-ray structure determination?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.